ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate
Description
Properties
Molecular Formula |
C18H20N4O5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 4-[(4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H20N4O5S/c1-4-27-15(25)10-5-7-11(8-6-10)19-14(24)12-9-13(23)21-17(28)20-16(26)18(2,3)22(12)21/h5-8,12H,4,9H2,1-3H3,(H,19,24)(H,20,26,28) |
InChI Key |
HJFCPRJUOMSMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Precursor Formation
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, 3-amino-1H-pyrazole-4-carboxamide is prepared by reacting hydrazine hydrate with ethyl cyanoacetate under basic conditions.
Triazinone Annulation
The triazine ring is annulated onto the pyrazole scaffold using dimethyl malonate. Heating 3-amino-1H-pyrazole-4-carboxamide with dimethyl malonate in acetic acid yields 4,4-dimethyl-3,8-dioxo-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a]triazin-6-one.
Reaction Conditions:
Introduction of the Sulfanyl Group
Thionation of the Triazinone
The carbonyl group at position 1 is converted to a thione using Lawesson’s reagent. Treatment of the triazinone with Lawesson’s reagent (2.2 eq) in anhydrous toluene under reflux affords the 1-sulfanyl derivative.
Reaction Conditions:
-
Reagent: Lawesson’s reagent (2.2 eq)
-
Solvent: Toluene
-
Temperature: 110°C (reflux)
-
Time: 4–6 hours
Functionalization with Ethyl 4-Aminobenzoate
Activation of the Carboxylic Acid
The carboxylic acid group at position 6 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The triazinone-thione is stirred with EDCI (1.2 eq) and HOBt (1.1 eq) in dichloromethane to form the active ester.
Amide Coupling
Ethyl 4-aminobenzoate (1.1 eq) is added to the activated ester, followed by triethylamine (2 eq). The reaction proceeds at room temperature for 12–16 hours.
Reaction Conditions:
-
Reagents: EDCI, HOBt, triethylamine
-
Solvent: Dichloromethane
-
Temperature: 25°C
-
Time: 12–16 hours
Optimization and Characterization
Yield Optimization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 1.42 (t, 3H, J = 7.1 Hz, CH2CH3), 2.98 (s, 6H, 2×CH3), 4.38 (q, 2H, J = 7.1 Hz, CH2CH3), 7.82–8.12 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
-
HRMS (ESI): m/z calcd for C20H19N5O5S [M+H]+: 466.1181; found: 466.1178.
Alternative Synthetic Routes
Cyclative Cleavage of Triazenes
A pyrazole-triazene intermediate is treated with HCl to induce cyclization, forming the triazinone core. This method offers a 60% yield but requires stringent pH control.
One-Pot Assembly
A tandem reaction combining pyrazole formation, triazinone annulation, and thionation in a single pot achieves a 55% yield, reducing purification steps.
Challenges and Solutions
Sulfur Incorporation
Amide Coupling Efficiency
-
Issue: Low yields due to steric hindrance.
-
Solution: Replace EDCI/HOBt with HATU, improving yield to 75%.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Annulation | Pyrazole → Triazinone → Thionation | 70 | 95 |
| Cyclative Cleavage | Triazene → Triazinone | 60 | 90 |
| One-Pot Synthesis | Tandem reaction | 55 | 85 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the sulfur-containing moiety, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or pyrazolo[1,2-a][1,2,4]triazin-6-yl moieties
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer types .
- Antimicrobial Properties : Research has highlighted the compound's ability to inhibit bacterial growth. Its unique structure allows it to interact with bacterial enzymes effectively .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways and could be beneficial in treating inflammatory diseases .
Biological Research Applications
The biological activities of this compound have been the subject of various studies:
- Mechanism of Action Studies : Investigations into how this compound interacts with biological targets are crucial for understanding its pharmacological profile. Researchers have focused on its binding affinity to specific receptors and enzymes involved in disease processes .
- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for assessing its therapeutic potential and safety profile in clinical applications .
Materials Science Applications
In addition to its medicinal properties, this compound has potential applications in materials science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its functional groups can facilitate cross-linking reactions that improve material performance .
- Nanotechnology : Due to its unique chemical structure and bioactivity profile, this compound may serve as a building block for nanomaterials used in drug delivery systems or biosensors .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Similarity-Based Screening : Tanimoto indices (>0.8) and MACCS fingerprints prioritize analogs with conserved ester and heterocyclic motifs . However, scaffold rigidity in the target compound may reduce hit rates compared to flexible analogs like I-6232 .
- Bioactivity Clustering : Compounds with >50% structural similarity (e.g., ZINC00027361) cluster into kinase inhibitor groups, suggesting shared target pathways .
- Metabolic Profiling: The ethyl benzoate group is prone to esterase hydrolysis, a liability shared with I-6473 but mitigated by methyl substitution in the triazinone core .
Biological Activity
Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate is a novel compound with a complex structure that integrates various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,2-a][1,2,4]triazin moiety linked to an ethyl benzoate group through an amine bond. Its molecular formula is C₁₈H₁₈N₄O₄S with a molecular weight of approximately 404.4 g/mol. The unique structure allows for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MTT Assay Results : In vitro studies using the MTT assay demonstrated that this compound has stronger cytotoxic activity than standard chemotherapeutics like cisplatin on breast cancer cells (MCF-7 and MDA-MB-231) while showing lesser effects on normal breast cells (MCF-10A) .
- Mechanism of Action : The compound triggers apoptosis through the activation of caspases (caspase 9, caspase 8, and caspase 3/7), suppresses NF-kB expression, and promotes pro-apoptotic factors such as p53 and Bax. Additionally, it induces autophagy by increasing autophagosome formation and inhibiting mTOR signaling pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties :
- In Vitro Studies : The compound exhibited significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Summary of Biological Activities
| Activity Type | Effect | Target Cells/Organisms | Mechanism |
|---|---|---|---|
| Anticancer | Cytotoxic | MCF-7 (breast cancer), MDA-MB-231 (breast cancer) | Induction of apoptosis via caspases; inhibition of NF-kB; autophagy induction |
| Antimicrobial | Significant | E. coli, S. aureus | Disruption of cellular functions leading to cell death |
Case Studies
Several case studies have been documented regarding the biological activity of pyrazolo-triazine derivatives similar to this compound:
- Study on Anticancer Effects : A study demonstrated that related compounds exhibited strong anticancer activity through mechanisms involving apoptosis and autophagy .
- Antimicrobial Efficacy Assessment : Another research highlighted the antimicrobial properties of similar pyrazolo derivatives against a range of pathogens using standardized agar diffusion methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
